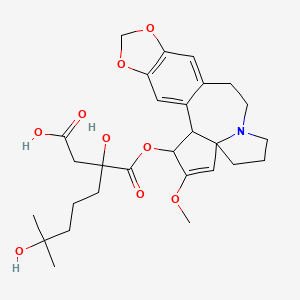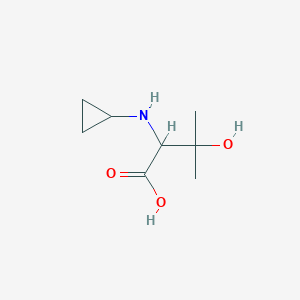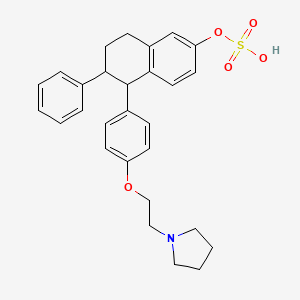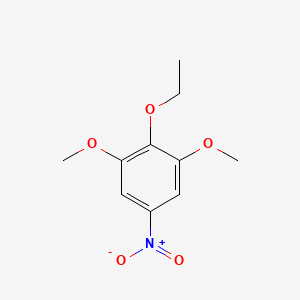
4'-DemethylHomoharringtonine-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4'-Demetilhomoharringtonina-13C,d3 es un derivado sintético de la homoharringtonina, un alcaloide citotóxico originalmente aislado de la planta perenne Cephalotaxus harringtonia. Este compuesto está marcado con carbono-13 y deuterio, lo que lo hace útil en diversas aplicaciones de investigación, especialmente en el campo de la proteómica .
Métodos De Preparación
La síntesis de la 4'-Demetilhomoharringtonina-13C,d3 implica varios pasos, comenzando con la homoharringtonina. El proceso típicamente incluye la desmetilación y la incorporación de etiquetas isotópicas. Las condiciones de reacción específicas y los métodos de producción industrial son propietarios y no se divulgan ampliamente en la literatura pública .
Análisis De Reacciones Químicas
La 4'-Demetilhomoharringtonina-13C,d3 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Este compuesto puede sufrir reacciones de sustitución nucleófila, a menudo utilizando reactivos como el metóxido de sodio o el terc-butóxido de potasio.
Aplicaciones Científicas De Investigación
La 4'-Demetilhomoharringtonina-13C,d3 se utiliza principalmente en la investigación científica para:
Proteómica: Como compuesto marcado, ayuda en la identificación y cuantificación de proteínas.
Estudios biológicos: Se utiliza para estudiar las vías biológicas y los mecanismos de acción de los derivados de la homoharringtonina.
Investigación médica: Este compuesto se investiga por sus posibles efectos terapéuticos, especialmente en la investigación del cáncer.
Aplicaciones industriales: Se utiliza en el desarrollo de nuevos productos farmacéuticos y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la 4'-Demetilhomoharringtonina-13C,d3 implica la inhibición de la síntesis de proteínas. Se une al ribosoma e impide la elongación de la cadena polipeptídica, lo que lleva al arresto del ciclo celular y la apoptosis. Este compuesto se dirige a vías moleculares específicas involucradas en el crecimiento y proliferación celular .
Comparación Con Compuestos Similares
La 4'-Demetilhomoharringtonina-13C,d3 es única debido a su etiquetado isotópico, lo que mejora su utilidad en aplicaciones de investigación. Compuestos similares incluyen:
Homoharringtonina: El compuesto principal, conocido por sus propiedades citotóxicas.
4'-Demetilhomoharringtonina: Una versión no etiquetada del compuesto.
Cefalotaxina: Otro alcaloide de la misma planta, con diferentes actividades biológicas.
Propiedades
Fórmula molecular |
C28H37NO9 |
|---|---|
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
3,7-dihydroxy-3-[(4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl)oxycarbonyl]-7-methyloctanoic acid |
InChI |
InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31) |
Clave InChI |
LRNKGNYRSLLFRU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Hydroxymethyl)-9-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12290515.png)

![[6-Acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B12290523.png)

![4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl-D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate](/img/structure/B12290532.png)
![(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12290541.png)

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12290543.png)



![[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12290563.png)
![benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride](/img/structure/B12290568.png)

